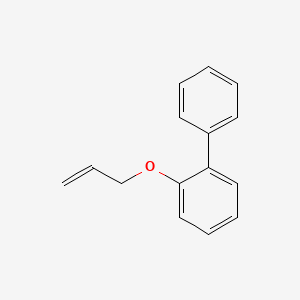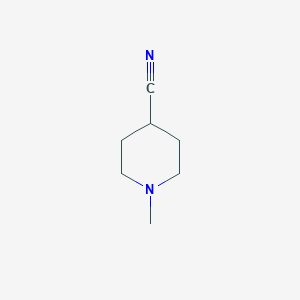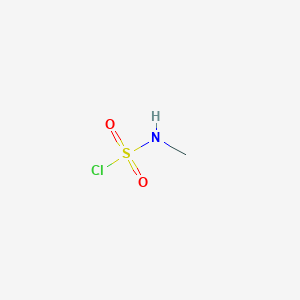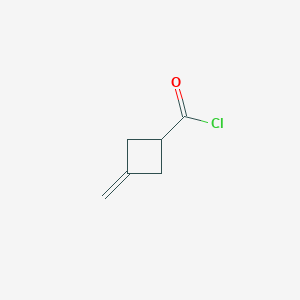
3-Methylenecyclobutanecarbonyl chloride
Overview
Description
3-Methylenecyclobutanecarbonyl chloride is a chemical compound with the molecular formula C6H7ClO . It has an average mass of 130.572 Da and a monoisotopic mass of 130.018539 Da . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-Methylenecyclobutanecarbonyl chloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.Scientific Research Applications
Synthetic Chemistry and Organic Transformations
One significant application of compounds related to 3-methylenecyclobutanecarbonyl chloride, specifically methylenecyclobutanes (MCBs), involves their use in synthetic organic chemistry. Jiang and Shi (2008) demonstrated that reactions of methylenecyclobutanes with acyl chlorides, in the presence of aluminum chloride, lead to substituted cyclopentene derivatives through ring enlargement under mild conditions. This process highlights the utility of such compounds in constructing complex organic molecules, potentially offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with unique properties (Jiang & Shi, 2008).
Environmental Impact and Atmospheric Chemistry
Although direct studies on 3-methylenecyclobutanecarbonyl chloride were not identified, research on related chlorinated compounds such as methyl chloride provides insight into environmental and atmospheric chemistry implications. For instance, Yokouchi et al. (2000) reported significant emissions of methyl chloride from tropical coastal lands, indicating the importance of terrestrial plants in the global cycle of halocarbons, which are crucial for understanding stratospheric ozone depletion and climate change dynamics (Yokouchi et al., 2000). Additionally, Tsai (2017) reviewed the environmental and health hazards of chloromethanes, including their atmospheric degradation and impact on human health, highlighting the broader context of chlorinated compound research that could encompass derivatives like 3-methylenecyclobutanecarbonyl chloride (Tsai, 2017).
Atmospheric Modeling and Global Emissions
Further research into the global emissions and atmospheric modeling of chlorinated compounds, like methyl chloride, by Xiao et al. (2009), provides a foundational understanding of how these compounds interact with the atmosphere. This research includes the identification of significant emission sources, atmospheric lifetimes, and potential for ozone depletion, which are critical for developing models to predict the behavior of similar compounds in the environment (Xiao et al., 2009).
properties
IUPAC Name |
3-methylidenecyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFBXFATWSKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550327 | |
| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarbonyl chloride | |
CAS RN |
98198-78-8 | |
| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



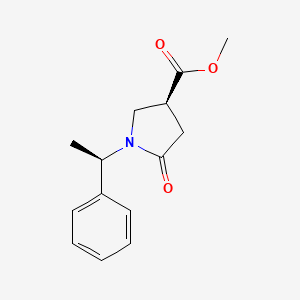
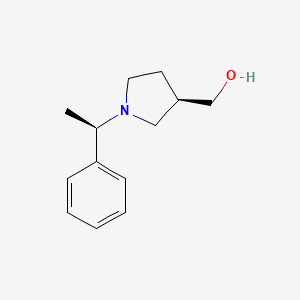
![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
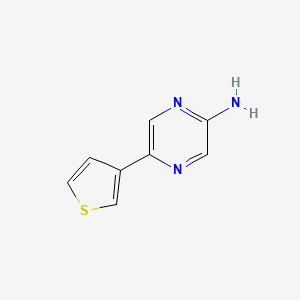
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
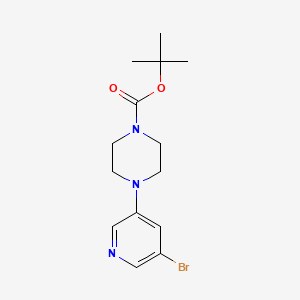
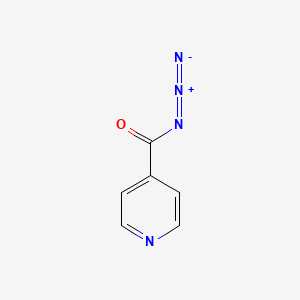
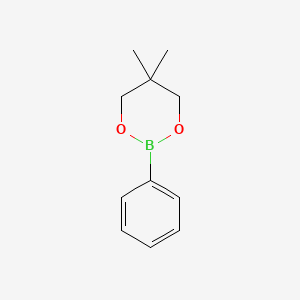
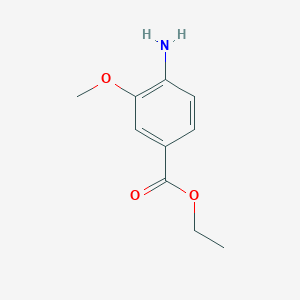
![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)
